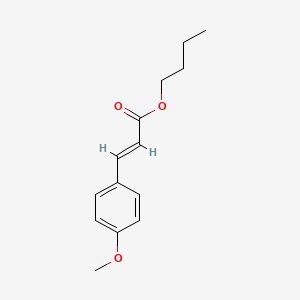
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate de méthyle est un composé organique qui présente un groupe fonctionnel ester benzoïque, un atome de fluor et un cycle 1,3-dioxolane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate de méthyle implique généralement l'estérification de l'acide 3-(1,3-dioxolan-2-yl)-4-fluorobenzoïque avec du méthanol en présence d'un catalyseur acide. La réaction est effectuée sous reflux pour assurer la conversion complète de l'acide en ester.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d'un catalyseur.
Principaux produits formés
Oxydation : Acide 3-(1,3-dioxolan-2-yl)-4-fluorobenzoïque.
Réduction : Alcool 3-(1,3-dioxolan-2-yl)-4-fluorobenzylique.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Enquête sur ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploration de son utilisation potentielle dans le développement de médicaments et comme pharmacophore en chimie médicinale.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate de méthyle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Le cycle 1,3-dioxolane et l'atome de fluor peuvent influencer l'affinité de liaison et la spécificité du composé.
Applications De Recherche Scientifique
Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane ring and fluorine atom can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(1,3-dioxolan-2-yl)benzoate de méthyle : Il manque l'atome de fluor, ce qui peut affecter sa réactivité et son activité biologique.
4-fluorobenzoate de méthyle : Il ne contient pas le cycle 1,3-dioxolane, ce qui entraîne des propriétés chimiques différentes.
3-(1,3-dioxolan-2-yl)-4-chlorobenzoate de méthyle :
Unicité
Le 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate de méthyle est unique en raison de la présence à la fois du cycle 1,3-dioxolane et de l'atome de fluor. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H11FO4 |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
methyl 3-(1,3-dioxolan-2-yl)-4-fluorobenzoate |
InChI |
InChI=1S/C11H11FO4/c1-14-10(13)7-2-3-9(12)8(6-7)11-15-4-5-16-11/h2-3,6,11H,4-5H2,1H3 |
Clé InChI |
PWLACZFJAGPBJP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)F)C2OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11879025.png)

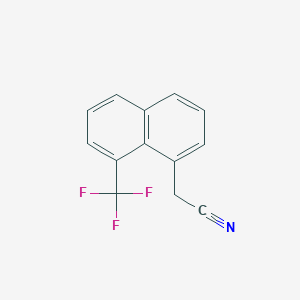
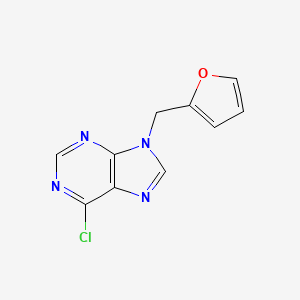
![6,7-Dimethyl-5,8-dihydro-1H-naphtho[2,3-d]imidazole-4,9-diol](/img/structure/B11879041.png)
![1-Benzylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11879048.png)

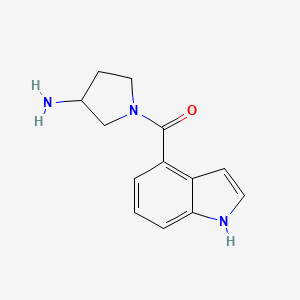

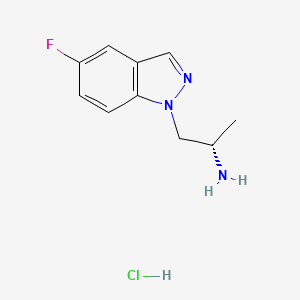


![2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11879086.png)
